molecular formula C11H14N4S B2592471 4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine CAS No. 2320506-58-7

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine

Cat. No.: B2592471
CAS No.: 2320506-58-7
M. Wt: 234.32
InChI Key: PSRVUHVXBLNAKS-UHFFFAOYSA-N
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Description

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a thiomorpholine ring. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in medicinal chemistry.

Scientific Research Applications

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine has several scientific research applications:

Safety and Hazards

Safety information for imidazo[4,5-b]pyridine derivatives is provided by Sigma-Aldrich. For example, [(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methoxy]acetic acid has the hazard statement H319, which indicates that it causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core or the thiomorpholine ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the imidazo[4,5-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Halogenated derivatives and strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are frequently used.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, sulfoxides, sulfones, and reduced derivatives of the thiomorpholine ring.

Properties

IUPAC Name

4-(3-methylimidazo[4,5-b]pyridin-2-yl)thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-14-10-9(3-2-4-12-10)13-11(14)15-5-7-16-8-6-15/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRVUHVXBLNAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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